molecular formula C12H11ClF3N3O2 B2555577 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride CAS No. 1431966-70-9

4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride

Cat. No. B2555577
CAS RN: 1431966-70-9
M. Wt: 321.68
InChI Key: KZNLTSQVPSQWDM-UHFFFAOYSA-N
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Description

This compound is a derivative of benzoic acid, with a trifluoromethyl group and a pyrazolylmethyl group attached to the benzene ring . It also contains an amino group .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions . For instance, 4-(Trifluoromethyl)benzoic acid has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring with a carboxylic acid group, a trifluoromethyl group, and a pyrazolylmethyl group attached to it . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, 3-Amino-4-(trifluoromethyl)benzoic acid has a density of 1.5±0.1 g/cm³, a boiling point of 325.4±42.0 °C at 760 mmHg, and a flash point of 150.6±27.9 °C .

Scientific Research Applications

Stability and Degradation Pathways

A study focused on the degradation processes of nitisinone, which shares structural similarities with the compound , revealed insights into its stability and degradation products under various conditions. It was found that the stability of nitisinone increases with the pH of the solution, and two major degradation products were identified: 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid. These findings contribute to understanding the potential risks and benefits of its medical applications, shedding light on the stability of related compounds like 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride (Barchańska et al., 2019).

Antituberculosis and Antimicrobial Properties

The antituberculosis activity of organotin complexes, which can be structurally related to the compound , has been scrutinized using Mycobacterium tuberculosis H37Rv. This review highlighted the structural diversity of organotin moiety and its influence on antituberculosis activity, suggesting a framework for exploring similar compounds for antituberculosis applications (Iqbal et al., 2015).

Trifluoromethylpyrazoles, closely related to the compound of interest, have been recognized for their anti-inflammatory and antibacterial properties. This review emphasizes the importance of trifluoromethylpyrazoles as potent agents, offering insights into their potential as antibacterial agents, thus indicating a similar potential for the compound (Kaur et al., 2015).

properties

IUPAC Name

4-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2.ClH/c13-12(14,15)10-9(16)6-18(17-10)5-7-1-3-8(4-2-7)11(19)20;/h1-4,6H,5,16H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNLTSQVPSQWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)C(F)(F)F)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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